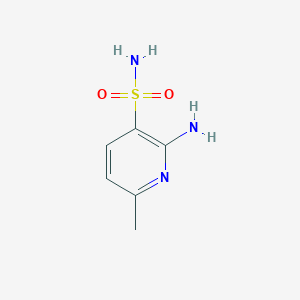

3-Pyridinesulfonamide, 2-amino-6-methyl-

Description

Contextualization of Pyridine (B92270) Derivatives in Academic Research

Pyridine and its derivatives are cornerstone heterocyclic compounds, widely recognized for their versatile applications in drug design and development. sigmaaldrich.com The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a structural component in various natural products, including essential vitamins and alkaloids. sigmaaldrich.com In academic and industrial research, pyridine scaffolds are highly sought after due to their capacity to serve as both reactants and foundational starting materials for complex molecular architectures. researchgate.net

The adaptability of the pyridine nucleus allows for extensive functionalization, enabling chemists to modulate the physicochemical properties of molecules, such as solubility and bioavailability. researchgate.net This has led to their incorporation into a vast array of clinically useful agents approved by the FDA. researchgate.net Research from 2010 onwards has consistently highlighted the growing importance of pyridine-based frameworks in medicinal chemistry for developing novel drugs. researchgate.net Beyond pharmaceuticals, these derivatives are also integral to the creation of agrochemicals, such as pesticides and herbicides, and are used in the textile industry for manufacturing dyes. researchgate.net The continuous exploration of pyridine chemistry underscores its central role in the quest for new compounds with significant biological utility. researchgate.net

Significance of Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry

The sulfonamide group (–SO₂NH₂) is a privileged scaffold in medicinal chemistry and chemical biology, a status it has held since the discovery of the antibacterial properties of Prontosil in the 1930s. rsc.orgchemicalbook.com This functional group is a key feature in a multitude of FDA-approved drugs targeting a wide spectrum of diseases. rsc.orgchemicalbook.com The therapeutic potential of sulfonamide-containing compounds is remarkably broad, with applications as antiviral, anticancer, anti-inflammatory, and antidiabetic agents. rsc.orgchemicalbook.com

The versatility of the sulfonamide scaffold stems from its structural and electronic properties, which allow it to act as a versatile building block in drug discovery. chemicalbook.comresearchgate.net Sulfonamides are known to inhibit various enzymes, a mechanism that is central to their therapeutic effects. chemicalbook.comchemicalbook.com For instance, they are well-known inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. chemicalbook.comresearchgate.net Furthermore, the structural diversity achievable with sulfonamide derivatives, combined with their low-cost synthesis and broad spectrum of biological activities, makes them ideal candidates for the development of chemical libraries aimed at discovering new therapeutic agents. patsnap.com Ongoing research continues to leverage these attributes, aiming to develop novel sulfonamide-based drugs with improved efficacy. rsc.orgchemicalbook.com

Overview of Research Trajectories for Amine-Substituted Pyridinesulfonamides

The specific compound, 3-Pyridinesulfonamide, 2-amino-6-methyl-, is primarily documented in chemical literature as a synthetic intermediate. Its structure, combining an aminopyridine core with a sulfonamide group, makes it a valuable precursor for constructing more complex, fused heterocyclic systems. For instance, research by Fischer and Troschuetz in 2003 described the use of related structures in the synthesis of pyrido[2,3-e]thiazolo[3,2-a]pyrimidines.

The synthesis of the core structure often begins with 2-amino-6-methylpyridine (B158447). chemicalbook.com This starting material can undergo various reactions, such as nitration or halogenation, to introduce functional groups that facilitate further elaboration. chemicalbook.com A plausible synthetic pathway to the target sulfonamide involves the preparation of a sulfonyl chloride precursor. The general synthesis of pyridine-3-sulfonyl chlorides can be achieved from 3-aminopyridine (B143674) via a diazo reaction followed by a substitution reaction, or by treating pyridine-3-sulfonic acid with reagents like phosphorus pentachloride and phosphorus oxychloride.

Research into compounds featuring the aminopyridinesulfonamide scaffold is diverse. For example, a series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K and mTOR, which are key targets in cancer therapy. In a similar vein, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrase, demonstrating the continued relevance of this structural motif in targeting well-established enzyme families. These research trajectories highlight the role of compounds like 3-Pyridinesulfonamide, 2-amino-6-methyl- as foundational elements for building molecules with specific biological functions.

Data Tables

Table 1: Physicochemical Properties of 2-Amino-6-methylpyridine (Starting Material)

| Property | Value | Source(s) |

| CAS Number | 1824-81-3 | chemicalbook.com |

| Molecular Formula | C₆H₈N₂ | chemicalbook.com |

| Molecular Weight | 108.14 g/mol | chemicalbook.com |

| Appearance | Yellowish crystalline solid | chemicalbook.com |

| Melting Point | 40-44 °C | sigmaaldrich.com |

| Boiling Point | 208-209 °C | sigmaaldrich.com |

Properties

IUPAC Name |

2-amino-6-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,7,9)(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNSKJMQZRSVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476130 | |

| Record name | 3-Pyridinesulfonamide, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646053-55-6 | |

| Record name | 3-Pyridinesulfonamide, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 3 Pyridinesulfonamide, 2 Amino 6 Methyl

Established Synthetic Routes to the 3-Pyridinesulfonamide Core

The foundational synthesis of the 3-pyridinesulfonamide core relies on classical methods for functionalizing the pyridine (B92270) ring.

Strategies for Sulfonation and Subsequent Amidation of Pyridine Ring Systems

The introduction of a sulfonyl group onto a pyridine ring is a key step. Electrophilic sulfonation of pyridine preferentially occurs at the 3-position. vaia.compearson.com This is because the intermediate formed during attack at the 3-position is more stable than the intermediates from attack at the 2- or 4-positions, as the positive charge does not reside on the electronegative nitrogen atom. vaia.com The reaction is typically carried out using fuming sulfuric acid (H₂SO₄) at high temperatures. pearson.com

Once the sulfonyl group is in place, the formation of the sulfonamide is achieved through a two-step process. First, the sulfonic acid is converted to the corresponding pyridinesulfonyl chloride. This can be accomplished using reagents like thionyl chloride. The resulting pyridine-3-sulfonyl chloride is then reacted with ammonia (B1221849) to yield the desired 3-pyridinesulfonamide. chemicalbook.comresearchgate.net A common method involves suspending pyridine-3-sulfonyl chloride hydrochloride in a solvent like dichloromethane (B109758) (DCM) and adding ammonia, often as a solution in methanol. chemicalbook.com

Introduction of Amine and Methyl Groups on the Pyridine Scaffold

The introduction of amino and methyl groups onto the pyridine ring can be achieved through various established methods.

Amine Group Introduction: Direct amination of the pyridine ring can be challenging. The Chichibabin reaction, which uses sodium amide, can introduce an amino group at the 2-position of pyridine. wikipedia.org However, this reaction is not universally applicable and can lack generality. nih.gov A more common approach involves the use of pyridine N-oxides. Activating the pyridine N-oxide with an agent like tosyl anhydride (B1165640) allows for the direct amination with amines such as tert-butylamine, with subsequent deprotection to yield the 2-aminopyridine (B139424). researchgate.net Another strategy involves the use of a specialized reagent developed by Merck, which selectively functionalizes the C2 position of pyridines to introduce an amino group. galchimia.com

Methyl Group Introduction: The introduction of a methyl group can be accomplished through several routes. One method involves the reaction of α-picoline with ammonia in the presence of cobalt-containing catalysts to produce 2-amino-6-methylpyridine (B158447), although yields can be moderate. google.com Another approach starts with 3-methylpyridine (B133936) 1-oxide, which is reacted with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt. This intermediate is then reacted with hydrogen bromide at high temperatures to yield 2-amino-5-methylpyridine. google.com The introduction of a methyl group can also alter the metabolic stability of pyridine-containing compounds. acs.org

Novel Synthetic Approaches to 3-Pyridinesulfonamide, 2-amino-6-methyl-

Recent advancements in organic synthesis have provided more efficient and selective methods for constructing functionalized pyridinesulfonamides.

Modern Catalytic Methods for Pyridinesulfonamide Synthesis

Modern catalytic methods offer significant advantages in terms of efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are a powerful tool for C-H functionalization of pyridines. eurekaselect.com For instance, a palladium-catalyzed direct diarylation of pyridines has been developed using a transient activator strategy. acs.org Copper-catalyzed reactions have also been employed for the amination of bromopyridine derivatives, providing an efficient route to aminopyridines. rsc.org

For the sulfonation step, base-mediated C4-selective C-H sulfonylation of pyridine has been achieved through activation with triflic anhydride followed by the addition of a sulfinic acid salt. chemistryviews.orgchemrxiv.orgd-nb.infochemrxiv.org This method offers high regioselectivity. chemistryviews.orgchemrxiv.org Electrochemical methods have also emerged for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates, providing a redox-neutral approach. nih.gov

Advanced Organic Transformations for Functional Group Introduction

Recent developments in organic transformations have enabled more direct and versatile functionalization of the pyridine ring.

Amine Group Introduction: A phosphorus-mediated strategy has been developed for the selective amination of pyridines at the 4-position via heterocyclic phosphonium (B103445) salts. nih.gov This method is applicable to a broad range of substituted pyridines.

Methyl Group Introduction: A rhodium-catalyzed method allows for the direct C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source through a temporary dearomatization strategy. nih.gov This reaction is notable for its use of readily available feedstock chemicals. nih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. researchgate.netnih.gov This includes the use of environmentally friendly solvents, green catalysts, and energy-efficient reaction conditions like microwave-assisted synthesis and ultrasound irradiation. researchgate.netnih.govtandfonline.com For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines. rsc.org The development of one-pot multicomponent reactions is another key aspect of green synthesis, allowing for the construction of complex molecules in a single step with reduced waste. researchgate.netnih.gov

Chemical Transformations and Derivatization Strategies

The unique arrangement of an amino group, a sulfonamide group, and a methyl group on the pyridine scaffold imparts a rich and varied reactivity to 3-Pyridinesulfonamide, 2-amino-6-methyl-. This allows for a multitude of chemical transformations and the synthesis of diverse derivatives.

The exocyclic amino group at the C-2 position is a primary nucleophilic site and can undergo a variety of common reactions for aromatic amines, including alkylation, acylation, and diazotization.

Alkylation and Acylation: The 2-amino group can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. For instance, related 2-aminopyridine compounds can be N-alkylated using reagents like chloroacetic acid. researchgate.net Reductive amination, a versatile method for forming C-N bonds, provides another route for alkylation by reacting the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. rsc.org This avoids the common issue of over-alkylation that can occur with alkyl halides. rsc.org Acylation can be achieved using standard acylating agents like acyl chlorides or anhydrides.

Diazotization: The 2-amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). nih.gov Pyridine-2-diazonium ions are known intermediates that can be unstable, often rapidly hydrolyzing to the corresponding 2-hydroxypyridine (B17775) derivative in dilute acid. nih.gov However, these diazonium intermediates are crucial for introducing a range of other functional groups onto the pyridine ring via Sandmeyer-type reactions, allowing for the replacement of the amino group with halides, cyano groups, or other moieties.

Below is a table summarizing potential derivatization reactions of the 2-amino group based on the known reactivity of similar compounds.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

| Alkylation | Chloroacetic Acid | Carboxymethylamino | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Substituted Amine | rsc.org |

| Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Amide | libretexts.org |

| Diazotization | NaNO₂, HCl (aq.) | Diazonium Salt | nih.gov |

| --- | then CuCl/HCl | 2-Chloro- | chemicalbook.com |

| --- | then H₂O, Δ | 2-Hydroxy- (Pyridone) | nih.gov |

The primary sulfonamide group (-SO₂NH₂) is another key site for derivatization. It can act as a nucleophile or be activated to become an electrophilic center.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for alkylation or arylation to form N-substituted sulfonamides. A general approach involves the reaction of 6-aminopyridine-3-sulfonyl chloride with various substituted amines to produce a library of N-substituted pyridosulfonamides. rasayanjournal.co.in

Conversion to Sulfonyl Chloride: A modern and versatile strategy involves the "umpolung" (reactivity reversal) of the primary sulfonamide. nih.gov Reagents such as Pyry-BF₄ in the presence of a chloride source like MgCl₂ can activate the poorly nucleophilic NH₂ group, facilitating its conversion into a highly electrophilic sulfonyl chloride (-SO₂Cl). nih.gov This intermediate is not typically isolated but is reacted in a one-pot fashion with a wide array of nucleophiles. nih.gov This method allows for the synthesis of complex sulfonamides, sulfonates (from alcohols), and other sulfur-based derivatives under mild conditions, making it suitable for late-stage functionalization. nih.gov

The table below illustrates the versatility of the sulfonyl chloride intermediate.

| Intermediate | Nucleophile | Resulting Functional Group | Reference |

| Pyridyl-SO₂Cl | Primary/Secondary Amine | N-Substituted Sulfonamide | nih.gov |

| Pyridyl-SO₂Cl | Alcohol/Phenol | Sulfonate Ester | nih.gov |

| Pyridyl-SO₂Cl | Thiol | Thiosulfonate | nih.gov |

| Pyridyl-SO₂Cl | Fluoride Source | Sulfonyl Fluoride | nih.gov |

The reactivity of the pyridine ring itself is governed by the electronic properties of its existing substituents and the inherent electron-deficient nature of the heterocycle.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the reactivity is strongly influenced by the substituents. For 3-Pyridinesulfonamide, 2-amino-6-methyl-, the substituents have competing effects:

The 2-amino group is a powerful activating, ortho-, para-directing group.

The 6-methyl group is a weakly activating, ortho-, para-directing group.

The 3-sulfonamide group is a deactivating, meta-directing group.

Considering these effects, the C-5 position is the most activated site for electrophilic attack, as it is para to the strongly activating amino group, ortho to the activating methyl group, and meta to the deactivating sulfonamide group. Reactions like nitration or halogenation would be expected to occur predominantly at this position. For related aminopyridines, regiospecific electrophilic substitution can also be achieved via directed ortho-lithiation if the amino group is first protected with a pivaloyl group. acs.org

Nucleophilic Aromatic Substitution (S_NAr): The pyridine ring is inherently electron-deficient and thus activated for S_NAr, particularly at the C-2, C-4, and C-6 positions. stackexchange.comyoutube.com The presence of the electron-withdrawing sulfonamide group at C-3 further enhances this deficiency. While the target compound does not have a typical leaving group on the ring, a substitution reaction could be induced. For example, if the 2-amino group is converted to a diazonium salt, it becomes an excellent leaving group (N₂), allowing nucleophiles to attack the C-2 position. Furthermore, in related 4-chloropyridine-3-sulfonamide (B47618) systems, the chlorine at the activated C-4 position is readily displaced by amine nucleophiles. chemicalbook.com The reactivity of pyridinium (B92312) salts in S_NAr reactions is even greater due to the positive charge on the nitrogen. nih.govrsc.org

The functional groups of 3-Pyridinesulfonamide, 2-amino-6-methyl- are well-suited for forming ordered, non-covalent structures like co-crystals and other supramolecular assemblies. rsc.org

Co-crystal Formation: Co-crystals are crystalline structures containing two or more different molecules held together by non-covalent interactions, primarily hydrogen bonds. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). The 2-aminopyridine moiety provides additional, robust hydrogen bonding sites through the pyridine nitrogen and the amino protons. These sites can form predictable hydrogen-bonding patterns, known as supramolecular synthons, with suitable co-former molecules. researchgate.net

Sulfonamide-Pyridine Synthon: A common and reliable interaction is the hydrogen bond between the sulfonamide N-H and the pyridine nitrogen atom. researchgate.net

Aminopyridine Dimer: The 2-aminopyridine fragment can form a cyclic, self-complementary dimer via N-H···N hydrogen bonds, creating an R²₂(8) ring motif. researchgate.net

Aminopyridinium-Carboxylate Synthon: When co-crystallized with a carboxylic acid, proton transfer often occurs from the acid to the basic pyridine nitrogen. This results in a very stable salt bridge, the aminopyridinium-carboxylate synthon, which is also an R²₂(8) motif. researchgate.netacs.org

The ability to form these well-defined synthons makes the title compound an excellent candidate for crystal engineering, allowing for the systematic design of new solid forms with tailored physical properties. acs.orgnih.gov

The table below lists potential co-formers and the primary supramolecular synthons they would likely form with 3-Pyridinesulfonamide, 2-amino-6-methyl-.

| Co-former Type | Example Co-former | Expected Primary Supramolecular Synthon | Reference |

| Carboxylic Acid | Benzoic Acid | Aminopyridinium-Carboxylate Salt Bridge | researchgate.netacs.org |

| Pyridine Derivative | Isonicotinamide | Sulfonamide-Pyridine N-H···N bond | researchgate.net |

| N-Oxide | 4,4'-Bipyridine-N,N'-dioxide | Sulfonamide-N-Oxide N-H···O bond | acs.org |

| Amide | Nicotinamide | Sulfonamide-Amide or Aminopyridine-Amide | nih.gov |

Polymeric Forms: While discrete co-crystals are common, the same hydrogen bonding interactions can be extended to form one-, two-, or three-dimensional polymeric networks or supramolecular gels. nih.gov For example, the sulfonamide-N-oxide interaction can lead to infinite chain motifs. acs.org The formation of these extended networks is a key area of research in materials science and crystal engineering.

Spectroscopic and Analytical Characterization Techniques for Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms within the molecule can be determined.

For 3-Pyridinesulfonamide, 2-amino-6-methyl-, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to each type of proton in the molecule. The methyl group (CH₃) at the 6-position would likely appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. The two aromatic protons on the pyridine (B92270) ring are in different chemical environments and would appear as two distinct doublets, likely between 7.0 and 8.5 ppm. The broad singlet for the primary amine (NH₂) protons could appear over a wide range, and its chemical shift would be sensitive to solvent and concentration. Similarly, the sulfonamide (SO₂NH₂) protons would also present as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. It would show six distinct signals for the six carbon atoms of the pyridine ring and one signal for the methyl carbon. The chemical shifts of the ring carbons are influenced by the attached functional groups; the carbon bearing the sulfonamide group would be significantly downfield due to its electron-withdrawing nature.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.4 | Singlet |

| NH₂ | 5.0 - 6.0 | Broad Singlet |

| Aromatic CH (C4-H) | 7.0 - 7.5 | Doublet |

| Aromatic CH (C5-H) | 8.0 - 8.5 | Doublet |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~20-25 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of 3-Pyridinesulfonamide, 2-amino-6-methyl- would be dominated by the strong, characteristic absorptions of the sulfonamide group. These include two distinct bands for the asymmetric and symmetric stretching vibrations of the S=O bond, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine and the sulfonamide NH₂ groups would appear as sharp to broad bands in the 3200-3500 cm⁻¹ region. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information. Aromatic C-H stretching is typically a strong feature in Raman spectra. The symmetric S=O stretch of the sulfonamide group also tends to produce a strong Raman signal.

Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretch | 3300 - 3500 |

| Sulfonamide (N-H) | Stretch | 3200 - 3400 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Sulfonamide (S=O) | Asymmetric Stretch | ~1350 |

| Sulfonamide (S=O) | Symmetric Stretch | ~1160 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For 3-Pyridinesulfonamide, 2-amino-6-methyl- (Molecular Formula: C₆H₈N₄O₂S), the molecular weight is 200.22 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic sulfonamides include the loss of sulfur dioxide (SO₂, 64 Da) and the cleavage of the C-S or S-N bonds. The fragmentation of the pyridine ring itself would lead to further characteristic daughter ions. nih.govnist.gov

Expected Mass Spectrometry Data (ESI+)

| m/z Value | Identity |

|---|---|

| 201.04 | [M+H]⁺ (Protonated Molecule) |

| 184.04 | [M+H - NH₃]⁺ |

| 137.05 | [M+H - SO₂]⁺ |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of such compounds.

Due to the presence of polar amino and sulfonamide groups, 3-Pyridinesulfonamide, 2-amino-6-methyl- is expected to be a polar compound. Therefore, reverse-phase HPLC (RP-HPLC) would be a suitable method for its analysis and purification. A C18 column would typically be used with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection would likely be performed using a UV detector, as the pyridine ring is a strong chromophore. The retention time under specific conditions serves as an identifier, while the peak area allows for quantification of purity.

Typical RP-HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise information about bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For 3-Pyridinesulfonamide, 2-amino-6-methyl-, extensive hydrogen bonding is expected. The amino group and the sulfonamide group both contain hydrogen bond donors (N-H) and acceptors (N, O). These groups would likely engage in a complex network of intermolecular hydrogen bonds, potentially forming dimers, chains, or sheets, which dictate the solid-state architecture of the compound. researchgate.net Analysis of the crystal structure of related compounds, such as co-crystals of 2-amino-6-methylpyridine (B158447) with sulfonate-containing molecules, confirms the strong propensity for hydrogen bond formation between the pyridine nitrogen, the amino group, and the sulfonyl oxygens. researchgate.net

Computational and Theoretical Investigations of 3 Pyridinesulfonamide, 2 Amino 6 Methyl and Its Analogs

Quantum Chemical Studies (e.g., DFT calculations) for Electronic Structure and Stability

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent stability of molecules. For pyridine (B92270) derivatives and related heterocyclic compounds, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) are commonly used to optimize molecular geometry and calculate key electronic parameters. nih.govnih.gov

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and that the molecule can be easily excited. nih.gov For instance, in studies of similar amino-substituted thiadiazoles, the introduction of electron-withdrawing groups was found to decrease the energy gap, thereby increasing the molecule's reactivity. nih.gov

Another valuable tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other species; the electron-rich areas are prone to electrophilic attack, while electron-poor areas are susceptible to nucleophilic attack. researchgate.net This information is vital for understanding non-covalent interactions, which are central to ligand-receptor binding.

Table 1: Representative Quantum Chemical Parameters from DFT Studies on Analogous Compounds

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. Higher values suggest a better donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. Lower values suggest a better acceptor. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. rjb.ro This method is instrumental in virtual screening and rational drug design, as it estimates the strength of the interaction, often expressed as a binding energy or docking score. rjb.ronih.gov

For analogs of 3-Pyridinesulfonamide, 2-amino-6-methyl-, such as other sulfonamide derivatives, docking studies have been performed to identify potential protein targets and elucidate binding modes. rjb.ro The process involves placing the flexible ligand into the active site of a rigid or flexible receptor and evaluating the resulting poses. The most favorable poses are those with the lowest binding energy, indicating a higher affinity. mdpi.com

Key interactions stabilizing the ligand-protein complex are identified through this process. These commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 or -SO2NH- groups) and acceptors (like carbonyl oxygens or nitrogen atoms in amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the methyl-substituted pyridine ring) and hydrophobic pockets in the protein's active site.

Pi-Pi Stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein, such as Phenylalanine, Tyrosine, or Tryptophan.

For example, docking studies on sulfonamide derivatives targeting bacterial Penicillin-Binding Protein 2X (PBP-2X) have shown that these compounds can fit into the active site and form critical hydrogen bonds with key amino acid residues, mimicking the interactions of known antibiotics. rjb.ro

Table 2: Example of Molecular Docking Results for Analogous Compounds

| Ligand Class | Protein Target | Example Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Sulfonamides | Penicillin-Binding Protein 2X (PBP-2X) | -8.5 | Thr-550, Ser-337, Asn-396 |

| Purine Derivatives | Epidermal Growth Factor Receptor (EGFR) | -9.2 | Met-793, Leu-718, Asp-855 |

| Pyrimidine Derivatives | Carotenoid Dehydrosqualene Synthase | -8.0 | Tyr-256, Phe-87, Ile-29 |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (e.g., in water at a constant temperature and pressure). researchgate.netresearchgate.net

A key metric used to assess the stability of the complex during an MD simulation is the Root Mean Square Deviation (RMSD). mdpi.com The RMSD measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A low and stable RMSD value (e.g., fluctuating around 2-3 Å) indicates that the complex has reached equilibrium and remains stable, suggesting a strong and persistent binding interaction. mdpi.comresearchgate.net Conversely, a large and fluctuating RMSD suggests that the ligand may be unstable in the binding pocket. mdpi.com

Further analysis can be done using the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of individual amino acid residues in the protein. researchgate.net Residues that show high fluctuations may be part of flexible loops, while those with low fluctuations are typically part of the stable core or are constrained by ligand binding.

Table 3: Representative MD Simulation Stability Metrics for Ligand-Protein Complexes

| System | Simulation Time (ns) | Average Protein RMSD (Å) | Interpretation |

| Compound 1 + VP39 Protein | 100 | ~2.0 | High stability, minimal deviation, strong interaction. mdpi.com |

| Luteolin + PPARG Protein | 100 | < 4.0 | Complex reached dynamic equilibrium and remained stable. researchgate.net |

| Acephate + CpCE-1 Complex | 50 | ~5.1 | The whole complex achieved equilibrium after approximately 30 ns. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com The fundamental principle is that the structural properties of a molecule determine its activity. openbioinformaticsjournal.com

In this approach, the structure of each molecule in a dataset is converted into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule, including:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Balaban J index). researchgate.net

Electronic Descriptors: Relate to the electronic properties, often derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). researchgate.net

Physicochemical Descriptors: Include properties like hydrophobicity (LogP) and molar refractivity (MR), which relate to how a compound will behave in a biological system. openbioinformaticsjournal.com

3D Descriptors: Describe the three-dimensional arrangement of the atoms (e.g., steric parameters). nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is built that correlates a combination of these descriptors with the measured biological activity (e.g., IC₅₀ or pIC₅₀). nih.gov The predictive power of a QSAR model is assessed using statistical parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²). A robust and predictive model can then be used to estimate the activity of new, unsynthesized compounds, guiding the design of more potent analogs. nih.govnih.gov

Table 4: Common Descriptor Types in QSAR and Their Significance

| Descriptor Type | Example Descriptor | Typical Correlation with Activity |

| Electronic | HOMO (Highest Occupied Molecular Orbital) | Can correlate with the molecule's ability to participate in charge-transfer interactions. researchgate.net |

| Steric/Topological | Balaban J Index | Relates to molecular size, shape, and branching, influencing fit into a binding site. researchgate.net |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Indicates the compound's ability to cross cell membranes. |

| 3D Spatial | std_dim3 | A spatial descriptor that can be correlated with the volume and shape requirements of the receptor. researchgate.net |

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. youtube.com

Pharmacophore models can be generated in two main ways:

Ligand-Based: Developed by aligning a set of known active molecules and extracting their common chemical features.

Structure-Based: Derived from the active site of a protein-ligand complex, identifying the key interaction points. youtube.com

Once a pharmacophore model is created and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.govyoutube.com Molecules from the database that match the pharmacophore's features are identified as "hits." These hits are considered to have a higher probability of being active against the target of interest and can be prioritized for further investigation, such as molecular docking or experimental testing. This approach is highly effective for identifying novel chemical scaffolds that possess the desired biological activity. nih.gov

Table 5: Essential Features of a Pharmacophore Model

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (e.g., carbonyl oxygen, sp² nitrogen) that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | An atom with an attached hydrogen (e.g., -OH, -NH) that can donate a hydrogen bond. |

| Hydrophobic Center | H | A nonpolar group (e.g., alkyl chain, phenyl ring) that can form hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system that can engage in pi-stacking interactions. |

| Positive/Negative Ionizable | PI / NI | A group that is likely to be charged at physiological pH (e.g., amine, carboxylic acid). |

Investigation of Biological Activity and Mechanistic Insights Excluding Clinical Human Data

Antimicrobial Research Perspectives

In Vitro Antiviral Activities

There is no publicly available scientific literature detailing the in vitro antiviral activities of 3-Pyridinesulfonamide, 2-amino-6-methyl-.

Investigation of Antimalarial Potential

No studies were found that investigate the antimalarial potential of 3-Pyridinesulfonamide, 2-amino-6-methyl-.

Antiproliferative and Anticancer Research in Cell Lines

A review of published research revealed no data on the antiproliferative or anticancer effects of 3-Pyridinesulfonamide, 2-amino-6-methyl- in cell lines.

Cytostatic Action in Cancer Cell Models

There is no information available regarding the cytostatic action of 3-Pyridinesulfonamide, 2-amino-6-methyl- in cancer cell models.

Proposed Mechanisms of Antitumor Activity

As no antitumor activity has been reported, there are no proposed mechanisms of action for 3-Pyridinesulfonamide, 2-amino-6-methyl-.

Other Biological Activities in Research Contexts

Anti-inflammatory Potential in Cellular Models

No research studies detailing the anti-inflammatory potential of 3-Pyridinesulfonamide, 2-amino-6-methyl- in cellular models could be located.

Research into Anti-diabetic and Anti-Alzheimer's Activities (in vitro, enzyme inhibition)

In vitro studies on compounds structurally related to 3-Pyridinesulfonamide, 2-amino-6-methyl- have explored their potential as therapeutic agents for type 2 diabetes and Alzheimer's disease through the inhibition of key enzymes.

Anti-diabetic Activity:

The primary mechanism investigated for anti-diabetic potential in this chemical class is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase. By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia.

Research on various heterocyclic compounds has demonstrated significant in vitro α-glucosidase and α-amylase inhibitory activity. For instance, studies on oxindole (B195798) derivatives have shown dose-dependent inhibition of both enzymes. nih.gov Specifically, 2,3-dichloroindolinone and 2,6-dichloroindolinone exhibited potent inhibition of α-glucosidase with IC50 values of 35.266 μM and 38.379 μM, respectively. nih.gov Their inhibitory action against α-amylase was also notable, with IC50 values of 42.449 μM and 46.708 μM, respectively. nih.gov Similarly, a metal-based carboxylate derivative has been reported to inhibit α-amylase and α-glucosidase with IC50 values of 3.23 μg/ml and 5.10 μg/ml, respectively. nih.gov These findings highlight the potential of related chemical structures to modulate glucose metabolism.

Anti-Alzheimer's Activity:

For Alzheimer's disease, the main focus of in vitro research for pyridine-containing compounds has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key strategy in managing the cognitive symptoms of Alzheimer's disease.

A study on a pyridine (B92270) amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), demonstrated its ability to inhibit the activity of acetylcholinesterase. nih.gov Furthermore, the rational design of 2-amino-pyridine derivatives as dual binding site inhibitors of cholinesterases has yielded compounds with nanomolar inhibitory activity against both AChE and BChE. researchgate.net These rationally designed molecules often feature two aromatic moieties, capable of interacting with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, connected by a flexible linker. researchgate.net

| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |

| 2,3-dichloroindolinone | α-glucosidase | 35.266 μM | nih.gov |

| 2,6-dichloroindolinone | α-glucosidase | 38.379 μM | nih.gov |

| 2,3-dichloroindolinone | α-amylase | 42.449 μM | nih.gov |

| 2,6-dichloroindolinone | α-amylase | 46.708 μM | nih.gov |

| Metal carboxylate derivative | α-amylase | 3.23 μg/ml | nih.gov |

| Metal carboxylate derivative | α-glucosidase | 5.10 μg/ml | nih.gov |

| Pyridine amine derivative (PAT) | Acetylcholinesterase | Activity confirmed | nih.gov |

| 2-amino-pyridine derivatives | Acetylcholinesterase/Butyrylcholinesterase | Nanomolar range | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyridine sulfonamide derivatives, these studies guide the optimization of lead compounds to enhance their potency and selectivity.

The biological activity of pyridine sulfonamide derivatives can be significantly altered by modifying the substituents on the pyridine ring and the sulfonamide group.

Substitution on the Pyridine Ring: The presence, position, and nature of substituents on the pyridine ring are critical. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the nature of the substituent at various positions dramatically influenced their inhibitory activity against different isoforms of carbonic anhydrase. mdpi.com The introduction of an N-methylpropionamide linker between a benzenesulfonamide (B165840) moiety and the pyrazolopyridine core was found to be favorable for human carbonic anhydrase I (hCA I) inhibitory activity. mdpi.com In contrast, a direct connection between two benzenesulfonamide groups and the pyrazolopyridine moiety led to a decrease in activity against hCA I. mdpi.com

Sulfonamide Group Modifications: The sulfonamide group itself is a key pharmacophoric feature, often involved in crucial interactions with the target enzyme. Modifications to the R-group attached to the sulfonamide nitrogen can modulate activity.

General Substituent Effects: Broader SAR studies on pyridine derivatives have revealed general trends. For instance, the introduction of specific groups can enhance biological effects. Conversely, the addition of bulky groups or certain halogens may lead to a decrease in activity, potentially due to steric hindrance at the active site of the target enzyme.

The insights gained from SAR studies form the basis for the rational design of more potent and selective inhibitors. This approach involves designing molecules that are complementary to the structure of the target enzyme's active site.

Dual Binding Site Inhibitors: For enzymes like acetylcholinesterase, which possess a catalytic active site and a peripheral anionic site, a rational design strategy involves creating molecules that can interact with both sites simultaneously. This has been explored with 2-amino-pyridine derivatives, where two aromatic groups are connected by a flexible aliphatic linker to span the distance between the two binding sites. researchgate.net

Bioisosteric Replacement and Scaffold Hopping: Another common strategy is the replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve pharmacokinetic properties or reduce side effects without losing potency. Scaffold hopping involves replacing the core chemical structure with a different one while maintaining the original's biological activity.

Structure-Based Drug Design: With the availability of the three-dimensional structures of target enzymes, computational methods such as molecular docking can be employed to predict the binding modes and affinities of designed compounds. This allows for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation. For example, the design of imidazo[1,2-a]pyridine (B132010) derivatives as PI3Kα inhibitors was guided by the understanding of key hydrogen bond interactions with specific amino acid residues like Val851 in the hinge region of the enzyme. nih.gov This structure-based approach facilitates the targeted modification of lead compounds to enhance their interaction with the target, thereby improving their inhibitory potential.

Applications in Chemical Biology and Advanced Materials Research Non Clinical

Role as Chemical Probes for Biological Pathway Elucidation

Chemical probes are potent, selective, and cell-active small molecules used to study protein function and validate biological targets. youtube.com While 3-Pyridinesulfonamide, 2-amino-6-methyl- has not been explicitly documented as a chemical probe, its precursor, 2-amino-6-methylpyridine (B158447), serves as a crucial reagent and building block in the synthesis of selective inhibitors for enzymes like phosphatidylinositol 3-kinase (PI3Kα), which are vital to understanding cellular signaling pathways. chemicalbook.com

The process of developing a chemical probe involves extensive characterization to ensure it modulates a specific protein's function, thereby linking a phenotype to that protein's biology. youtube.com The derivatization of a biologically active scaffold, such as 2-amino-6-methylpyridine, into a sulfonamide creates a new chemical entity with altered properties. Sulfonamide groups can introduce new hydrogen bonding capabilities and change the molecule's solubility and electronic profile, potentially directing its interaction toward new biological targets. However, without specific studies, the role of 3-Pyridinesulfonamide, 2-amino-6-methyl- as a chemical probe remains a topic for future investigation.

Utility as Intermediates for Complex Molecule Synthesis

The true value of 3-Pyridinesulfonamide, 2-amino-6-methyl- in research appears to be its role as a chemical intermediate. Its precursor, 2-amino-6-methylpyridine, is a well-established starting material for a variety of valuable compounds with applications in pharmaceuticals and plant protection agents. chemicalbook.comgoogle.com For instance, it is a key intermediate in the synthesis of the antibiotic nalidixic acid and has been used to generate N-linked aminopiperidine-based gyrase inhibitors. chemicalbook.comgoogle.com

The transformation of 2-amino-6-methylpyridine into 3-Pyridinesulfonamide, 2-amino-6-methyl- introduces a versatile sulfonamide group at the 3-position of the pyridine (B92270) ring. Pyridine-3-sulfonic acids and their derivatives are known intermediates for producing other pharmaceuticals. google.com The sulfonamide moiety itself is a key feature in many biologically active compounds. Therefore, 3-Pyridinesulfonamide, 2-amino-6-methyl- represents a functionalized building block, ready for further chemical modification in the synthesis of more complex molecules. General synthetic methods, such as the electrochemical oxidative coupling of amines and thiols, provide modern pathways to create diverse sulfonamides. acs.orgnoelresearchgroup.com

The synthesis of the related compound 2-amino-6-methyl-3-pyridinethiol has been documented, which could, in principle, be oxidized to form the corresponding sulfonic acid and subsequently converted to the sulfonamide, highlighting a potential synthetic route. prepchem.com

Electrochemical Properties and Potential in Biosensor Development

The electrochemical behavior of 3-Pyridinesulfonamide, 2-amino-6-methyl- is not specifically detailed in existing literature, but can be inferred from studies on related structures. The pyridine ring and the sulfonamide group are both electrochemically active. Studies on the electrochemical oxidation and degradation of various sulfonamides at boron-doped diamond (BDD) electrodes show that the primary site of attack by hydroxyl radicals is often the S-N bond. nih.gov

Furthermore, the electrochemical synthesis of sulfonamides is a field of active research, utilizing techniques that activate amines and thiols to form the desired S-N linkage. acs.orgnoelresearchgroup.com The electrochemical properties of ruthenium(III) complexes with sulfonamides have also been studied, demonstrating that these molecules have unique and tunable electrochemical and spectroscopic properties. nih.gov In the context of biosensors, aminopyridine and sulfonamide moieties can be incorporated into molecularly imprinted polymers. These polymers can then be used in conjunction with electrochemical transducers to create selective and sensitive sensors for various analytes, although this has not been specifically demonstrated for this compound. The electrosynthesis of related compounds like 4-aminopyridine (B3432731) has been optimized using techniques such as cyclic voltammetry, which reveals the presence of unstable intermediates during the electrochemical reduction process. researchgate.net

Formulation Research for Experimental Systems (excluding dosage)

Specific formulation data for 3-Pyridinesulfonamide, 2-amino-6-methyl- is not available. However, formulation research for experimental compounds involves determining their physical properties and identifying suitable solvents and storage conditions for laboratory use. The properties of the precursor, 2-amino-6-methylpyridine, provide a useful baseline.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H8N2 | nih.govsigmaaldrich.com |

| Molecular Weight | 108.14 g/mol | nih.govsigmaaldrich.com |

| Appearance | Yellowish crystalline low melting solid | chemicalbook.com |

| Melting Point | 40-44 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 208-209 °C | chemicalbook.comsigmaaldrich.com |

| Flash Point | 103 °C (closed cup) | sigmaaldrich.com |

For related aminopyridine sulfonamides intended for research, guidance often involves preparing concentrated stock solutions in solvents like dimethyl sulfoxide (B87167) (DMSO). glpbio.com These stock solutions are then typically stored in aliquots at low temperatures, such as -20°C for short-term storage (e.g., within one month) or -80°C for long-term storage (e.g., up to six months), to prevent degradation from repeated freeze-thaw cycles. glpbio.com To enhance the solubility of crystalline compounds, gentle heating to 37°C and sonication are common practices. glpbio.com Chemical stability is a key factor, and the precursor 2-amino-6-methylpyridine is noted as being stable under recommended storage conditions. cdhfinechemical.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of aminopyridine derivatives is an active area of research. nih.gov While classical methods for preparing the core structure, such as the Tschitschibabin reaction for 2-aminopyridines, are established, they often involve harsh reagents like sodium amide and require stringent safety precautions. google.com Future research should focus on developing more efficient, safer, and environmentally benign synthetic routes.

Potential Research Avenues:

Catalytic Methods: Investigating novel transition-metal-catalyzed cross-coupling reactions to construct the pyridine (B92270) core or introduce the sulfonamide group with greater efficiency and functional group tolerance.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods.

Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and designing reactions with higher atom economy to minimize waste. For instance, multicomponent reactions (MCRs) represent a powerful tool for rapidly assembling complex molecules like aminopyridines from simple precursors in a single step. nih.gov

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Tschitschibabin) | Potential Novel Pathway (e.g., MCR) |

| Reagents | Often requires harsh reagents (e.g., sodium amide) google.com | Utilizes simpler, more diverse starting materials |

| Conditions | Strict anhydrous conditions, high temperatures | Often milder reaction conditions, may be solvent-free nih.gov |

| Steps | Multi-step process | One-pot synthesis, convergent nih.gov |

| Safety | Significant safety measures required google.com | Generally improved safety profile |

| Waste | Can generate significant chemical waste | Minimal waste production nih.gov |

Deeper Mechanistic Investigations of Biological Activities

While the broader class of sulfonamides is known to interact with various biological targets, the specific molecular mechanisms of 2-amino-6-methyl-3-pyridinesulfonamide are not fully elucidated. Future studies must move beyond preliminary activity screens to understand precisely how this compound interacts with biological systems at a molecular level.

Key Unanswered Questions:

Binding Mode: What is the exact binding mode of the compound with its primary biological targets? Techniques like X-ray crystallography or cryo-electron microscopy could provide atomic-level details.

Kinetics of Interaction: Does the compound act as a reversible or irreversible inhibitor of its target proteins? Understanding the kinetics is crucial for interpreting its biological effects.

Off-Target Effects: What are the secondary or "off-target" interactions of the compound? A comprehensive profiling against a panel of enzymes and receptors could reveal unexpected activities and provide a more complete picture of its pharmacological profile.

Structure-Activity Relationship (SAR): How do the individual components of the molecule—the 2-amino group, the 6-methyl group, and the 3-sulfonamide moiety—contribute to its activity? This can be probed through systematic derivatization and biological testing. nih.gov

Diversification of Chemical Space through Advanced Derivatization

The structure of 2-amino-6-methyl-3-pyridinesulfonamide offers multiple points for chemical modification to create a library of new derivatives. Such diversification is essential for exploring and optimizing biological activity, selectivity, and other physicochemical properties.

Strategies for Derivatization:

Sulfonamide Group (SO₂NH₂): Replacing the primary sulfonamide with a diverse range of secondary or tertiary sulfonamides by reacting the corresponding sulfonyl chloride intermediate with various amines can significantly alter biological activity and solubility. imist.ma

Pyridine Ring: Modifications to the pyridine ring itself, although more synthetically challenging, could be explored. For instance, introducing substituents at other available positions could fine-tune the electronic properties and steric profile of the molecule.

Table 2: Potential Sites for Chemical Derivatization

| Modification Site | Potential Modification | Desired Outcome |

| 3-Sulfonamide | Reaction with various amines/alcohols | Modulate potency, selectivity, and solubility imist.ma |

| 2-Amino Group | Acylation, alkylation, heterocycle formation | Alter hydrogen bonding, explore new interactions researchgate.net |

| 6-Methyl Group | Replacement with other alkyl or aryl groups | Probe steric and electronic requirements for activity |

Integration of Multidisciplinary Approaches for Enhanced Research

To accelerate the research and development process, future studies should integrate methodologies from different scientific disciplines. Combining computational and experimental techniques can provide a more comprehensive understanding of the compound and its derivatives.

Synergistic Methodologies:

Computational Chemistry: Molecular docking and molecular dynamics simulations can predict how derivatives bind to target proteins, helping to prioritize which new compounds to synthesize. nih.gov This in silico approach saves time and resources compared to synthesizing every possible derivative.

Structural Biology: Determining the crystal structure of the compound bound to its biological target provides invaluable information for rational drug design and understanding the mechanism of action.

High-Throughput Screening (HTS): Screening a library of derivatives against a wide range of biological targets can rapidly identify new activities and potential applications.

Chemical Biology: Using derivatized probes of the compound to identify its binding partners in complex biological systems can uncover novel mechanisms and targets.

Unexplored Biological Targets and Therapeutic Areas (excluding clinical applications)

The pyridine and sulfonamide motifs are present in compounds with a vast range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. researchgate.netnih.gov A significant research gap exists in screening 2-amino-6-methyl-3-pyridinesulfonamide against targets and in areas where related structures have shown promise.

Potential Areas for Exploration:

Enzyme Inhibition: Beyond established targets, the compound could be tested against other enzyme families, such as kinases, proteases, or metabolic enzymes, where sulfonamide-based inhibitors are prevalent. nih.gov

Antimicrobial Activity: Pyridine derivatives are known for their antibacterial properties. nih.gov The compound and its novel derivatives should be evaluated against a broad panel of pathogenic bacteria and fungi, especially multi-drug resistant strains.

Agrochemical Research: Many commercial herbicides and plant growth regulators are based on heterocyclic structures like pyrimidines and pyridines. federalregister.govresearchgate.net The potential of 2-amino-6-methyl-3-pyridinesulfonamide as a plant growth modulator or pesticide could be a novel area of investigation. For example, some 2-pyridinesulfonamide derivatives are used as herbicides. federalregister.gov

Coordination Chemistry: The nitrogen atoms in the pyridine ring and amino group make the compound a potential ligand for coordinating with metal ions. The resulting metal complexes could possess unique catalytic or biological properties not seen with the organic molecule alone. mdpi.com

Q & A

Q. Example Data Comparison :

| Source | Melting Point (°C) | Solvent Used |

|---|---|---|

| 52–54 | Ethanol | |

| USP Standard (Analog) | 207–208 | Anhydrous DMSO |

Advanced: What strategies improve regioselectivity in sulfonamide functionalization of 2-amino-6-methylpyridine?

Answer:

Regioselectivity challenges arise due to competing reactivity at the pyridine’s 3- vs. 5-positions. Mitigation strategies include:

Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer sulfonylation to the 3-position .

Metal catalysis : Use Cu(I) catalysts to enhance electrophilic substitution at the desired position .

Computational modeling : Employ density functional theory (DFT) to predict reactive sites based on electron density maps (e.g., Fukui indices) .

Q. Key Mechanistic Insight :

- The electron-donating methyl group at C6 and amine at C2 create an electron-rich C3 position, favoring sulfonylation under mild acidic conditions .

Advanced: How can researchers validate the biological activity of 2-amino-6-methyl-3-pyridinesulfonamide derivatives?

Answer:

Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA-I/II) using stopped-flow CO₂ hydration methods. Compare IC₅₀ values with known inhibitors like acetazolamide .

Structural analogs : Synthesize derivatives with modified sulfonamide groups (e.g., trifluoromethyl substituents) and evaluate SAR using X-ray crystallography of enzyme-ligand complexes .

In silico docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., CA-II PDB: 3KS3) .

Q. Example Activity Data :

| Derivative | IC₅₀ (nM) for CA-II | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Parent compound | 120 ± 15 | -8.2 |

| Trifluoromethyl analog | 45 ± 6 | -9.8 |

Basic: What storage conditions ensure the stability of 2-amino-6-methyl-3-pyridinesulfonamide?

Answer:

Temperature : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

Light sensitivity : Use amber vials to avoid photodegradation of the sulfonamide group .

Moisture control : Keep in a desiccator with silica gel to avert hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.